REACTION_CXSMILES
|
Br[CH2:2][C:3]#[C:4][OH:5].[CH:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11]>>[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11].[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[C:11][C:2]#[C:3][CH2:4][OH:5]
|
Name
|
3-bromopropyne-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#CCCC#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC#CCCC#C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC#CCCC#CC#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[CH2:2][C:3]#[C:4][OH:5].[CH:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11]>>[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11].[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[C:11][C:2]#[C:3][CH2:4][OH:5]
|
Name
|
3-bromopropyne-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#CCCC#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC#CCCC#C)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC#CCCC#CC#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |